[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid
Description
[5-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid (CAS: 1211481-20-7, molecular formula: C₁₃H₁₆ClN₅O₂, molar mass: 309.75 g/mol) is a heterocyclic compound featuring a tetrazole ring linked to a dihydroisoquinoline moiety via a methylene bridge, with an acetic acid substituent at the 1-position of the tetrazole . The compound is often isolated as its hydrochloride salt to enhance solubility and stability . Its structural complexity makes it a candidate for pharmaceutical applications, particularly in drug discovery targeting receptors or enzymes where the tetrazole group (a bioisostere for carboxylic acids) and the dihydroisoquinoline scaffold may confer specific binding interactions .
Properties
IUPAC Name |
2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(20)9-18-12(14-15-16-18)8-17-6-5-10-3-1-2-4-11(10)7-17/h1-4H,5-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRMNFVWNCPLQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=NN=NN3CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the dihydroisoquinoline moiety, which can be synthesized through the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The tetrazole ring can be introduced via a cycloaddition reaction involving an azide and a nitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and cerium ammonium nitrate (CAN).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroisoquinoline moiety can yield isoquinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
[5-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which [5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its dihydroisoquinoline and tetrazole moieties. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of tetrazole- and dihydroisoquinoline-containing derivatives. Below is a comparative analysis of structurally related compounds:
Key Comparisons
Tetrazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance receptor binding compared to carboxylic acid derivatives .
Physicochemical Properties Solubility: The hydrochloride salt form of the target compound improves aqueous solubility over non-salt forms (e.g., free acid or butanoic acid derivatives) . Lipophilicity: The butanoic acid derivative (C₁₂H₁₅NO₂) has a higher logP than the target compound, suggesting better membrane permeability but reduced solubility .
The pyridyl-tetrazole analogue (C₈H₇N₅O₂) exhibits acetylcholinesterase inhibition, suggesting neuropharmacological relevance .
Synthetic Accessibility The target compound’s synthesis likely involves coupling dihydroisoquinoline precursors with tetrazole-acetic acid intermediates, analogous to methods for 2-(1H-tetrazol-1-yl)acetic acid . In contrast, triazole derivatives (e.g., compounds in ) require sulfur-based linkages, complicating synthesis.
Biological Activity
[5-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid (CAS Number: 924861-62-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₅N₅O₂
- Molar Mass : 273.29 g/mol
- Hazard Classification : Irritant (Xi)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and antitumor agent.
The compound exhibits its biological effects primarily through the modulation of signaling pathways involved in inflammation and tumorigenesis. Its structure suggests that it may interact with specific receptors or enzymes that mediate these processes.
Antitumor Activity
Recent studies have shown that derivatives of 3,4-dihydroisoquinoline compounds possess antitumor properties. For instance, a study demonstrated that similar compounds inhibited the proliferation of cancer cells through the downregulation of key signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
Research indicates that this compound may also exert anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
Case Studies
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications at specific positions can enhance or reduce its efficacy. For example, the presence of the tetrazole ring is essential for its interaction with biological targets, influencing both potency and selectivity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid, and what methodological considerations are critical?
- Key Methods :
- Nucleophilic substitution : Reacting tetrazole precursors with dihydroisoquinoline derivatives in acetic acid/sodium acetate under reflux (3–5 hours) .
- Hydrogenation : Catalytic hydrogenation (e.g., 10% Pd/C in methanol) to reduce intermediates, followed by purification via filtration and solvent removal .
- Multistep synthesis : Combining isoquinoline moieties with tetrazole-acetic acid scaffolds using bases like EtONa or AcONa in solvents such as 1,4-dioxane or toluene .
- Critical Considerations : Solvent polarity, catalyst loading, and reaction time significantly impact yield and purity.
Q. How is the crystal structure of this compound determined, and which software tools are employed?
- Methodology : Single-crystal X-ray diffraction (XRD) using SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) .
- Visualization : Mercury CSD 2.0 for analyzing intermolecular interactions, packing patterns, and void spaces .
- Example : The tetrazole-acetic acid core often forms hydrogen-bonded networks, as seen in analogous structures .
Q. What spectroscopic techniques are used to characterize this compound?
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1746 cm⁻¹, tetrazole ring vibrations) .
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., dihydroisoquinoline methylene protons at δ 4.19 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Parameters :
- Solvent selection : Acetic acid enhances cyclization but may require dilution to avoid side reactions .
- Catalyst efficiency : Pd/C loading (e.g., 0.634 mmol per 1.585 mmol substrate) reduces reaction time .
- Flow chemistry : Continuous-flow systems (vs. batch) improve mixing and thermal control for intermediates .
Q. How to address contradictions in reported biological activity data for this compound?
- Case Study : Antiviral activity against H1N1 (SI = 2× rimantadine) vs. inconsistent enzyme inhibition results.
- Methodological Adjustments :
- Assay conditions : Varying pH, cell lines, or incubation times (e.g., 24–72 hours) .
- Structural analogs : Modifying the dihydroisoquinoline or tetrazole substituents to assess SAR .
Q. What computational approaches are used to study intermolecular interactions and binding modes?
- Tools :
- Mercury CSD : Packing similarity calculations and interaction motif analysis .
- Docking studies : Molecular docking (e.g., AutoDock Vina) to predict binding with targets like acetylcholinesterase .
Q. What challenges arise in purifying this compound, and how are they mitigated?
- Issues : Co-elution of byproducts (e.g., unreacted tetrazole derivatives).
- Solutions :
- Recrystallization : DMF/acetic acid mixtures enhance crystal purity .
- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients .
Q. How does the compound’s stability vary under different storage conditions?
- Findings :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
